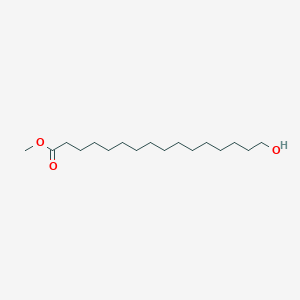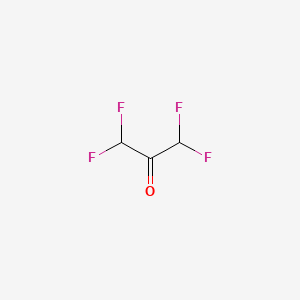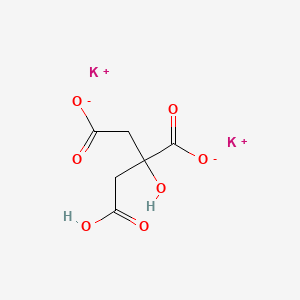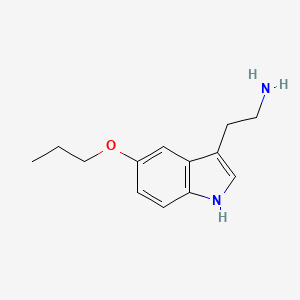
Methyl 16-hydroxyhexadecanoate
Overview
Description
Melanocortin-4 receptor antagonists are compounds that inhibit the activity of the melanocortin-4 receptor, a key protein in the regulation of food intake and energy expenditure. The melanocortin-4 receptor is a G-protein coupled receptor that is activated by melanocyte-stimulating hormones, leading to anorexigenic effects (reduction in appetite). Conversely, antagonists of this receptor can increase appetite and are being explored for their potential therapeutic applications in conditions such as cachexia and obesity .
Preparation Methods
The synthesis of melanocortin-4 receptor antagonists typically involves the creation of peptide or non-peptide compounds that can effectively bind to the receptor and inhibit its activity. One common synthetic route involves the use of solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. This method allows for the precise control of the peptide sequence and the incorporation of non-natural amino acids to enhance receptor binding and selectivity .
For industrial production, large-scale solid-phase peptide synthesis can be employed, often using automated synthesizers to increase efficiency and yield. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
Melanocortin-4 receptor antagonists can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, potentially altering the binding affinity of the antagonist.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce disulfide bonds within the peptide structure.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its binding properties or stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like N,N’-diisopropylcarbodiimide. The major products formed from these reactions are typically modified peptides with enhanced receptor binding properties .
Scientific Research Applications
Melanocortin-4 receptor antagonists have a wide range of scientific research applications:
Chemistry: These compounds are used to study the structure-activity relationships of G-protein coupled receptors and to develop new synthetic methods for peptide and non-peptide antagonists.
Biology: In biological research, melanocortin-4 receptor antagonists are used to investigate the role of the melanocortin system in regulating energy homeostasis, appetite, and body weight.
Medicine: Clinically, these antagonists are being explored as potential treatments for conditions such as cachexia, obesity, and certain metabolic disorders.
Mechanism of Action
The mechanism of action of melanocortin-4 receptor antagonists involves the inhibition of the melanocortin-4 receptor, preventing the binding of endogenous agonists such as melanocyte-stimulating hormones. This inhibition blocks the receptor’s activation and subsequent signaling pathways, which include the activation of adenylate cyclase and the production of cyclic adenosine monophosphate. By blocking these pathways, melanocortin-4 receptor antagonists can increase appetite and reduce energy expenditure .
Comparison with Similar Compounds
Melanocortin-4 receptor antagonists can be compared with other compounds that target the melanocortin system, such as melanocortin-3 receptor antagonists and melanocortin receptor agonists. While melanocortin-3 receptor antagonists also inhibit receptor activity, they primarily affect different physiological processes, such as inflammation and immune response. Melanocortin receptor agonists, on the other hand, activate the receptors and are used to reduce appetite and increase energy expenditure .
Similar compounds include:
SHU9119: A non-selective melanocortin receptor antagonist that inhibits both melanocortin-3 and melanocortin-4 receptors.
HS024: A selective melanocortin-4 receptor antagonist with high affinity and specificity for the receptor.
Properties
IUPAC Name |
methyl 16-hydroxyhexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h18H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMRIXFFOGWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393043 | |
| Record name | Methyl 16-hydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36575-67-4 | |
| Record name | Methyl 16-hydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3051776.png)




![2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline](/img/structure/B3051787.png)


![5H-[1,2,4]Triazino[5,6-b]indol-3-amine](/img/structure/B3051790.png)




![Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide](/img/structure/B3051798.png)
